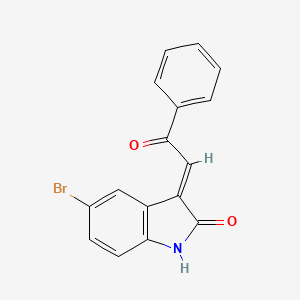![molecular formula C32H23N3 B12924107 3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole CAS No. 387391-50-6](/img/structure/B12924107.png)
3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. This compound is characterized by its unique structure, which includes two biphenyl groups and a phenyl group attached to a triazole ring. Triazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-phenyl-1,2,4-triazole-3,5-diamine with biphenyl-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated triazole compounds.
Aplicaciones Científicas De Investigación
3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Utilized in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, which can influence the compound’s biological activity. Additionally, the biphenyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole
- 3,5-Di([1,1’-biphenyl]-4-yl)-4-methyl-4H-1,2,4-triazole
- 3,5-Di([1,1’-biphenyl]-4-yl)-4-ethyl-4H-1,2,4-triazole
Uniqueness
3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole is unique due to its specific arrangement of biphenyl and phenyl groups, which can influence its electronic properties and reactivity. This compound’s structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
387391-50-6 |
|---|---|
Fórmula molecular |
C32H23N3 |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
4-phenyl-3,5-bis(4-phenylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C32H23N3/c1-4-10-24(11-5-1)26-16-20-28(21-17-26)31-33-34-32(35(31)30-14-8-3-9-15-30)29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-23H |
Clave InChI |
ABMDSOZMYGMNBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Prop-2-en-1-yl)oxy]butanoyl chloride](/img/structure/B12924039.png)



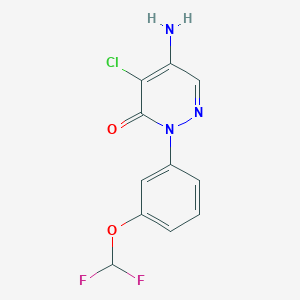
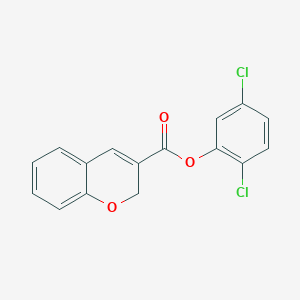
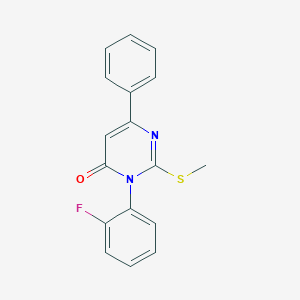
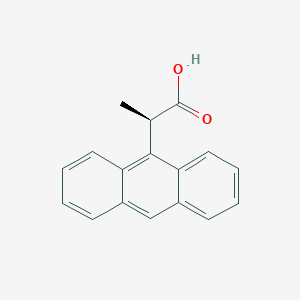
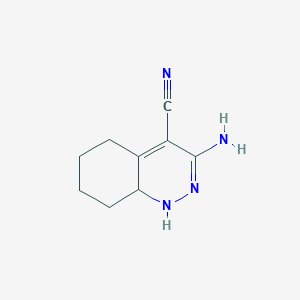
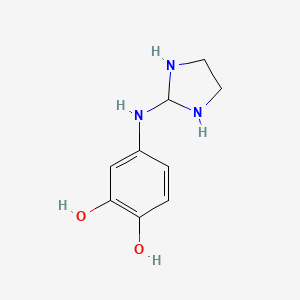
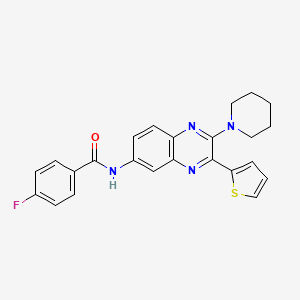
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)

